

# Nazartinib Mesylate: A Technical Target Profile in Non-Small Cell Lung Cancer

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Compound of Interest		
Compound Name:	Nazartinib Mesylate	
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#### Introduction

Nazartinib (also known as EGF816) is an investigational, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene that are pivotal in the progression of non-small cell lung cancer (NSCLC).[1][2] As a covalent inhibitor, Nazartinib forms a lasting bond with its target, offering the potential for potent and sustained inhibition of oncogenic signaling.[3] This technical guide provides an in-depth profile of **Nazartinib Mesylate**, focusing on its target specificity, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation.

## **Mechanism of Action and Target Profile**

Nazartinib is engineered to selectively inhibit mutant forms of EGFR, including both the common activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[3][4] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] By effectively targeting this mutation, Nazartinib offers a therapeutic option for patients who have developed resistance to earlier lines of EGFR-targeted therapy.[5]

The primary molecular targets of Nazartinib are:



- EGFR with activating mutations: L858R and exon 19 deletions (Ex19del).[3]
- EGFR with the T790M resistance mutation.[3]

Nazartinib's mechanism involves the covalent modification of the EGFR kinase domain, leading to the irreversible inhibition of its downstream signaling pathways, thereby suppressing tumor cell proliferation and promoting apoptosis.[2]

### **Preclinical Efficacy**

The preclinical activity of Nazartinib has been demonstrated through a series of in vitro and in vivo studies, establishing its potency and selectivity.

### **In Vitro Activity**

Nazartinib has shown potent inhibitory activity against various NSCLC cell lines harboring EGFR mutations. Key quantitative data from these studies are summarized in the tables below.

Parameter	EGFR Mutant (L858R/T790M)	Reference
Ki	31 nM	[6]
kinact	0.222 min <sup>-1</sup>	[6]
Caption: Biochemical Potency of Nazartinib		



Cell Line	EGFR Mutation	IC50 (nM)	EC50 for pEGFR Inhibition (nM)	EC50 for Cell Proliferation Inhibition (nM)	Reference
H1975	L858R/T790 M	4	3	25	[3][6]
H3255	L858R	6	5	9	[3][6]
HCC827	Exon 19 deletion	2	1	11	[3][6]
Caption: In Vitro Cellular Activity of Nazartinib					

## **In Vivo Efficacy**

In vivo studies using mouse xenograft models of human NSCLC have demonstrated significant anti-tumor activity of Nazartinib.



Xenograft Model	Treatment	Tumor Growth Inhibition (T/C %)	Outcome	Reference
H1975	10 mg/kg, p.o.	29%	Tumor growth inhibition	[6]
H1975	30 mg/kg, p.o.	-61%	Tumor regression	[6]
H1975	100 mg/kg, p.o.	-80%	Tumor regression	[6]
H3255	30 mg/kg, p.o.	-	Significant antitumor activity	[6]
Caption: In Vivo Anti-Tumor Efficacy of Nazartinib				

### **Clinical Profile**

Nazartinib has been evaluated in clinical trials for patients with EGFR-mutant NSCLC.

#### Phase 1/2 Clinical Trial (NCT02108964)

A phase 1/2 study assessed the safety and efficacy of Nazartinib in adult patients with EGFR-mutant solid malignancies.[5] The recommended phase 2 dose was established at 150 mg once daily.[5]

In a phase 2 study of treatment-naive patients with EGFR-mutant NSCLC, Nazartinib demonstrated promising efficacy.[7]



Parameter	Value	95% Confidence Interval	Reference
Overall Response Rate (ORR)	69%	53-82%	[7]
Median Progression- Free Survival (PFS)	18 months	15-not estimable	[7]
Caption: Efficacy of Nazartinib in Treatment-Naive EGFR-Mutant NSCLC			

Common adverse events (any grade) included diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), and stomatitis (27%).[7]

#### **Mechanisms of Resistance**

While Nazartinib is effective against the T790M mutation, resistance can still emerge through various mechanisms, including:

- MET Amplification: Activation of the MET proto-oncogene can bypass EGFR signaling.[4]
- HER2 (ERBB2) Amplification: Overexpression of HER2 can provide an alternative signaling pathway for tumor growth.
- Downstream Pathway Alterations: Mutations or alterations in components of the signaling cascade downstream of EGFR.

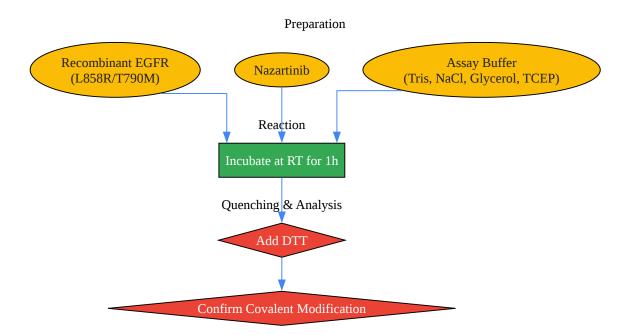
## Experimental Protocols Recombinant Kinase Assay

This assay is used to determine the direct inhibitory activity of Nazartinib on the EGFR enzyme.

Methodology:



- Recombinant kinase domains of EGFR (e.g., L858R and L858R/T790M mutants) are incubated with Nazartinib.[6]
- The reaction is carried out at room temperature in a buffer containing 40 mM Tris (pH 8), 500 mM NaCl, 1% glycerol, and 5 mM TCEP for 1 hour with a 20-fold molar excess of the compound.[6]
- The reaction is quenched by the addition of dithiothreitol (DTT) at an 80-fold excess to the compound and transferred to ice.[6]
- The covalent modification of EGFR and the site of adduction are confirmed.[6]



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Kinase Assay Workflow

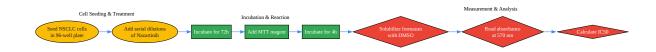


#### **Cell Viability Assay (e.g., MTT Assay)**

This assay measures the effect of Nazartinib on the proliferation of cancer cell lines.

#### Methodology:

- NSCLC cells (e.g., H1975, H3255, HCC827) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with serial dilutions of Nazartinib or a vehicle control (e.g., DMSO).
- After a specified incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active metabolism convert the MTT into a purple formazan product.
- The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The IC50 value, the concentration of Nazartinib that inhibits cell growth by 50%, is calculated from the dose-response curve.



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Cell Viability Assay Workflow

### In Vivo Xenograft Study



This study evaluates the anti-tumor efficacy of Nazartinib in a living organism.

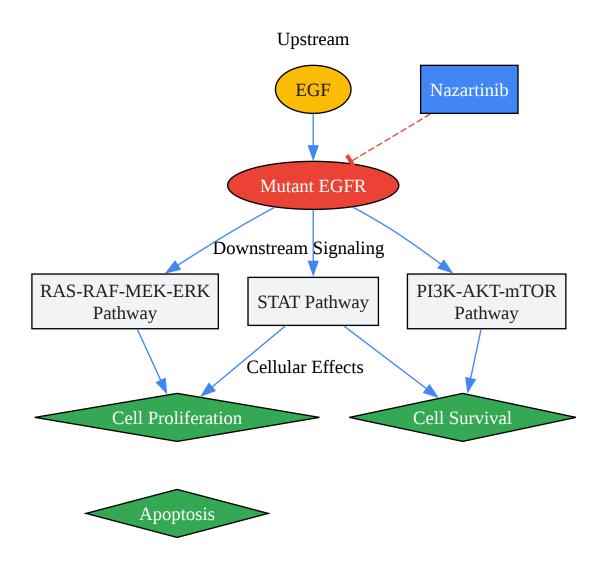
#### Methodology:

- Human NSCLC cells (e.g., H1975) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]
- Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
- The treatment group receives Nazartinib orally at specified doses and schedules.[6] The control group receives a vehicle.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis.
- Efficacy is assessed by comparing the tumor growth in the treated groups to the control group (e.g., T/C %).[6]

#### **Signaling Pathway**

Nazartinib exerts its effect by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor growth and survival.





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EGFR Signaling Pathway and Nazartinib Inhibition

#### Conclusion

**Nazartinib Mesylate** is a potent and selective third-generation EGFR TKI with demonstrated efficacy against both activating and T790M resistance mutations in NSCLC. Its favorable preclinical and clinical profile supports its continued investigation as a therapeutic option for patients with EGFR-mutant lung cancer. Understanding its target profile, mechanisms of action, and potential resistance pathways is crucial for optimizing its clinical application and developing future combination strategies.



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